N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine
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Overview
Description
WAY-331458 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. This compound is known for its role in various biochemical processes and its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-331458 involves multiple steps, typically starting with the preparation of intermediate compounds. The exact synthetic route can vary, but it generally includes the following steps:
Formation of Intermediate Compounds: Initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, or condensation.
Cyclization Reactions: These intermediates undergo cyclization reactions under controlled conditions to form the core structure of WAY-331458.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of WAY-331458 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis under controlled temperature and pressure conditions.
Continuous Flow Processing: For higher efficiency, continuous flow reactors may be employed, allowing for continuous production and better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
WAY-331458 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: WAY-331458 can participate in substitution reactions where one functional group is replaced by another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
WAY-331458 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic benefits, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-331458 involves its interaction with specific molecular targets and pathways. It exerts its effects by:
Binding to Receptors: WAY-331458 binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Enzyme Activity: It can inhibit or activate enzymes involved in key biochemical pathways, leading to changes in cellular function.
Altering Gene Expression: The compound can influence the expression of certain genes, thereby affecting protein synthesis and cellular behavior.
Comparison with Similar Compounds
WAY-331458 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-100635: A selective serotonin receptor antagonist used in research to study serotonin pathways.
Uniqueness
WAY-331458 stands out due to its specific binding affinity and the unique pathways it modulates, making it a valuable tool in both research and potential therapeutic applications.
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2S/c1-22-11-6-7-12-13(8-11)24-16(18-12)19-15-21-20-14(23-15)9-2-4-10(17)5-3-9/h2-8H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONFKNCXPXGJJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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